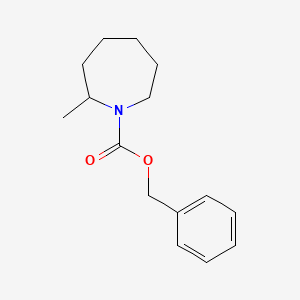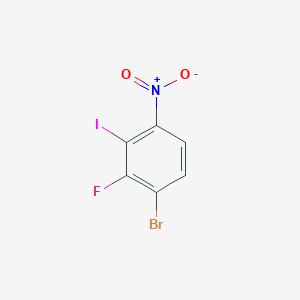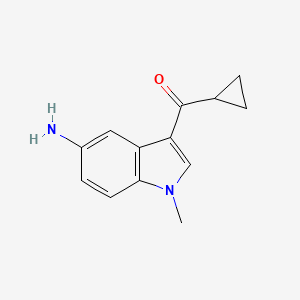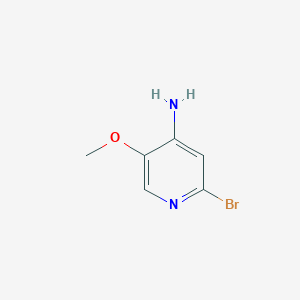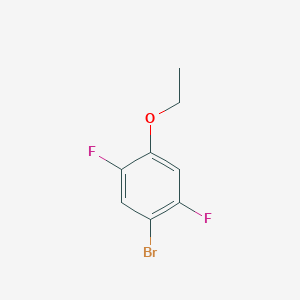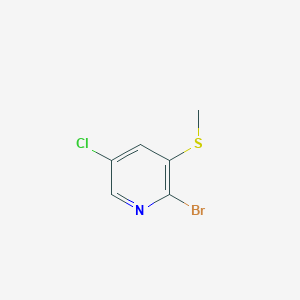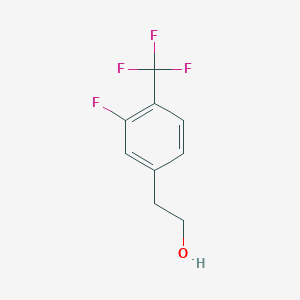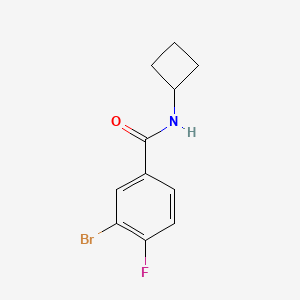![molecular formula C7H13ClFN B1381629 Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 478866-38-5](/img/structure/B1381629.png)
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
Exo-3-fluoro-8-azabicyclo[321]octane hydrochloride is a chemical compound with the molecular formula C7H13ClFN It is a bicyclic structure that includes a fluorine atom and an azabicyclo group
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Exo-3-fluoro-8-azabicyclo[32These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. For instance, Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is recommended to be stored at 0-8°C , indicating that temperature could play a role in its stability.
Biochemical Analysis
Biochemical Properties
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s structure allows it to interact with cholinergic receptors, which are proteins that respond to the neurotransmitter acetylcholine. These interactions can influence the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic signaling.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. In neuronal cells, the compound can enhance synaptic transmission by increasing acetylcholine levels. This can lead to improved cognitive function and memory. Additionally, the compound may influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . The impact on gene expression and cellular metabolism is also notable, as the compound can modulate the expression of genes related to neurotransmitter synthesis and degradation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with cholinergic receptors and acetylcholinesterase. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound may interact with other biomolecules, such as G-protein-coupled receptors, further influencing cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 0-8°C, but its stability may decrease at higher temperatures . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enhancing cholinergic signaling and improving cognitive function in animal models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not result in additional benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, the compound may be transported by organic cation transporters, which facilitate its uptake and distribution. The localization and accumulation of the compound in specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release. The subcellular localization of the compound is crucial for its precise biochemical effects.
Preparation Methods
The synthesis of Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process to achieve the desired stereochemical control .
Chemical Reactions Analysis
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane: This compound shares the same bicyclic scaffold but lacks the fluorine atom.
Tropane alkaloids: These compounds also contain the 8-azabicyclo[3.2.1]octane scaffold and display a wide array of biological activities.
The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5?,6-,7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFPYFRXZQTETP-FXFNDYDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



